N-Methyl-2-(thiophen-2-YL)ethanamine
Overview
Description
“N-Methyl-2-(thiophen-2-YL)ethanamine” is an aromatic amine . It is also known as 2-Thiopheneethylamine . The empirical formula is C6H9NS .
Synthesis Analysis
2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones . It may also be used to functionalize multiwall carbon nanotubes (MWCNT) .
Molecular Structure Analysis
The molecular weight of “N-Methyl-2-(thiophen-2-YL)ethanamine” is 127.21 . The SMILES string representation is NCCc1cccs1 .
Chemical Reactions Analysis
“N-Methyl-2-(thiophen-2-YL)ethanamine” undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .
Physical And Chemical Properties Analysis
“N-Methyl-2-(thiophen-2-YL)ethanamine” is a liquid at room temperature . It has a refractive index of 1.551 (lit.) . The boiling point is 200-201 °C/750 mmHg (lit.) , and the density is 1.087 g/mL at 25 °C (lit.) .
Scientific Research Applications
Solid State and Solution Characterization
Research conducted by Canary et al. (1998) focused on the synthesis of ligands, including N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine derivatives, which form chiral, pseudo C3-symmetric complexes with ZnII and CuII salts. These complexes possess an electrophilic coordination site and are characterized by a propeller-like spatial arrangement of the pyridyl groups. This research contributes to understanding the structural and chiroptical properties of such complexes in both solid state and solution, which is crucial for applications in catalysis and material science (Canary et al., 1998).
Thiol–Maleimide “Click” Chemistry
Northrop et al. (2015) investigated the thiol–maleimide "click" reactions, which are essential in bioconjugation chemistry and the synthesis of multifunctional materials. The study explored the influence of solvents, initiators, and thiols on the reaction mechanism, kinetics, and selectivity, providing significant insights for optimizing these reactions in various scientific and industrial applications (Northrop et al., 2015).
Synthesis and Anticandidal Activity
Kaplancıklı et al. (2014) synthesized tetrazole derivatives with potential biological activity, including anticandidal properties. Some compounds showed potent anticandidal agents with weak cytotoxicities, indicating their potential as therapeutic agents against Candida infections (Kaplancıklı et al., 2014).
Copper-Catalyzed Stereospecific C–S Coupling
Jiang et al. (2018) developed a method for the synthesis of highly enantiopure benzylic thioethers, thioacetates, and sulfones via a copper-catalyzed stereospecific C–S coupling reaction. This method is significant for applications in asymmetric synthesis and the production of chiral molecules, which are important in pharmaceuticals and fine chemicals (Jiang et al., 2018).
Neurochemical Pharmacology of Psychoactive Substituted N-Benzylphenethylamines
Eshleman et al. (2018) explored the pharmacology of psychoactive substituted 2,5-dimethoxy-N-benzylphenethylamines, focusing on their potency and efficacy at 5-HT2A receptors. Although this study edges towards pharmacological applications, it provides valuable insights into the receptor interactions of these compounds, which could inform further research in neurochemistry and potentially lead to the development of new therapeutic agents (Eshleman et al., 2018).
Safety And Hazards
Future Directions
The potential future directions for “N-Methyl-2-(thiophen-2-YL)ethanamine” could involve its use as a probable substitute to the pyridine ligand on the performance of poly (3-hexylthiophene)/CdSe hybrid solar cells . It may also find use in the functionalization of multiwall carbon nanotubes (MWCNT) .
properties
IUPAC Name |
N-methyl-2-thiophen-2-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-8-5-4-7-3-2-6-9-7/h2-3,6,8H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSCPAWBLQEUAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331177 | |
Record name | N-Methyl-2-(thiophen-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(thiophen-2-YL)ethanamine | |
CAS RN |
106891-32-1 | |
Record name | N-Methyl-2-(thiophen-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 106891-32-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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